molecular formula C20H18ClN3O3 B11466409 3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol

3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol

Cat. No.: B11466409
M. Wt: 383.8 g/mol
InChI Key: RABZRVKVOGPSGJ-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to the imidazo[4,5-b]pyridine core

Preparation Methods

The synthesis of 3-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves multiple steps, including the formation of the imidazo[4,5-b]pyridine core and the introduction of the chlorophenyl and dimethoxyphenyl groups. The synthetic route typically involves the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the chlorophenyl group: This step involves the use of chlorinated aromatic compounds and suitable reagents to attach the chlorophenyl group to the core structure.

    Introduction of the dimethoxyphenyl group: This step involves the use of dimethoxy-substituted aromatic compounds and suitable reagents to attach the dimethoxyphenyl group to the core structure.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole: This compound shares similar structural features but belongs to a different class of heterocyclic compounds.

    N-(2-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound also contains chlorophenyl and dimethoxyphenyl groups but has a different core structure.

The uniqueness of 3-(3-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE lies in its specific imidazo[4,5-b]pyridine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-7-(3,4-dimethoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C20H18ClN3O3/c1-26-16-7-6-12(8-17(16)27-2)15-10-18(25)23-20-19(15)22-11-24(20)14-5-3-4-13(21)9-14/h3-9,11,15H,10H2,1-2H3,(H,23,25)

InChI Key

RABZRVKVOGPSGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N=CN3C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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